molecular formula C8H4Cl6 B1329285 alpha,alpha',2,3,5,6-Hexachloro-p-xylene CAS No. 1079-17-0

alpha,alpha',2,3,5,6-Hexachloro-p-xylene

Cat. No.: B1329285
CAS No.: 1079-17-0
M. Wt: 312.8 g/mol
InChI Key: IYGDLOMSJZQSGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’,2,3,5,6-Hexachloro-p-xylene generally involves the chlorination of p-xylene. The process typically requires the use of chlorine gas (Cl2) in the presence of a catalyst such as iron (Fe) or ferric chloride (FeCl3) under controlled conditions . The reaction proceeds through a series of electrophilic aromatic substitution steps, where chlorine atoms replace hydrogen atoms on the aromatic ring.

Industrial Production Methods: Industrial production of alpha,alpha’,2,3,5,6-Hexachloro-p-xylene follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of p-xylene in a reactor, with careful monitoring of temperature and chlorine feed rate to ensure complete chlorination and high yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

Major Products:

    Substitution: Formation of hydroxylated or aminated derivatives.

    Reduction: Formation of partially chlorinated p-xylene derivatives.

    Oxidation: Formation of chlorinated benzoic acids or other oxidized aromatic compounds.

Comparison with Similar Compounds

Uniqueness: alpha,alpha’,2,3,5,6-Hexachloro-p-xylene is unique due to its high degree of chlorination, which imparts distinct chemical reactivity and physical properties. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene
Source PubChem
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InChI

InChI=1S/C8H4Cl6/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGDLOMSJZQSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)CCl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148319
Record name alpha,alpha',2,3,5,6-Hexachloro-4-xylene
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Molecular Weight

312.8 g/mol
Source PubChem
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CAS No.

1079-17-0
Record name 1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene
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Record name alpha,alpha',2,3,5,6-Hexachloro-4-xylene
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Record name alpha,alpha',2,3,5,6-Hexachloro-4-xylene
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Record name Alpha,alpha',2,3,5,6-hexachloro-4-xylene
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Record name α,α′,2,3,5,6-Hexachloro-p-xylene
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